molecular formula C4H9NO2 B585116 2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid CAS No. 50348-93-1

2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid

Cat. No.: B585116
CAS No.: 50348-93-1
M. Wt: 109.158
InChI Key: FUOOLUPWFVMBKG-WFGJKAKNSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid” is based on its molecular formula C4H9NO2. It’s important to note that amino acids typically contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 109.158. More detailed physical and chemical properties such as melting point, solubility, and pKa values are not provided in the sources .

Scientific Research Applications

1. Brain Tumor Imaging with Positron Emission Tomography

The enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized and evaluated for brain tumor imaging using positron emission tomography (PET). The study found that one of the enantiomers provided higher tumor uptake and better tumor-to-brain ratios, indicating its potential as a novel class of radiolabeled amino acids for tumor imaging (McConathy et al., 2010).

2. Polymorphism in Amino Alcohol Salts

Research on amino alcohols, including 2-amino-1-butanol and 2-amino-2-methyl-1-propanol, demonstrated various polymorphs when reacted with quinoline-2-carboxylic acid. The study analyzed crystal structures and found distinct hydrogen bonding and π∙∙∙π stacking interactions, contributing to a deeper understanding of the connectivity patterns in amino alcohols (Podjed & Modec, 2022).

3. Enzymatic Preparation of Amino Acids

The enzymatic synthesis of (S)-amino acids, including (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, was explored as a method for producing key intermediates needed for antidiabetic drugs. The study utilized various enzymes and cofactors, achieving high yields and enantiomeric excess, demonstrating an efficient chemoenzymatic method for producing these compounds (Chen et al., 2011).

4. Synthesis of Deuterated Compounds for MS Studies

Research involved synthesizing a variety of deuterated 3-amino-1-propanols for mass spectrometry (MS) studies. These compounds were used to create labeled cyclophosphamides and ifosfamides, indicating their significance in the development of analytical methods for studying these types of drugs (Springer, Colvin, & Ludeman, 2007).

5. Functional Modification of Hydrogels

A study on poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, highlighted the increased swelling and thermal stability of these amine-modified polymers. This research has implications for the development of hydrogels with enhanced properties for medical applications (Aly & El-Mohdy, 2015).

Mechanism of Action

Target of Action

2-Methylalanine-d6, also known as 2-Amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid or NSC 16590-d6, is a stable isotope labeled derivative of the amino acid 2-methylalanine . It is primarily used in research and analytical applications, specifically in studies related to protein structure and function . The primary targets of 2-Methylalanine-d6 are proteins, where it can be incorporated into proteins through biosynthetic pathways or chemical modifications .

Mode of Action

The mode of action of 2-Methylalanine-d6 involves its incorporation into proteins. This non-standard amino acid can be incorporated into proteins through biosynthetic pathways or chemical modifications . This allows for the analysis of protein structure and function using mass spectrometry .

Biochemical Pathways

Given its role in protein structure and function, it can be inferred that it may influence pathways related to protein synthesis and modification .

Pharmacokinetics

As a stable isotope labeled derivative of 2-methylalanine, it is likely to share similar pharmacokinetic properties with its parent compound .

Result of Action

The result of the action of 2-Methylalanine-d6 is primarily observed in its effects on protein structure and function. By incorporating into proteins, it allows for the analysis of protein structure and function using mass spectrometry . This can provide valuable insights into protein dynamics, conformational changes, and interactions .

Action Environment

The action of 2-Methylalanine-d6 is likely to be influenced by various environmental factors such as pH, temperature, and the presence of other molecules.

Properties

IUPAC Name

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOOLUPWFVMBKG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858009
Record name 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50348-93-1
Record name 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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